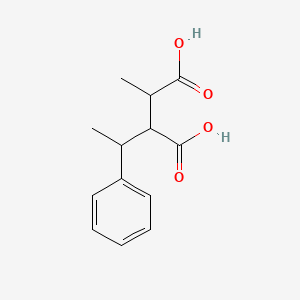
2-Methyl-3-(1-phenylethyl)butanedioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-3-(1-phenylethyl)butanedioic acid is an organic compound that belongs to the class of dicarboxylic acids It is characterized by the presence of two carboxyl groups (-COOH) and a phenylethyl group attached to the butanedioic acid backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(1-phenylethyl)butanedioic acid can be achieved through several synthetic routes. One common method involves the reaction of a suitable precursor, such as 2-methylbutanedioic acid, with a phenylethyl halide under basic conditions. The reaction typically proceeds via a nucleophilic substitution mechanism, where the phenylethyl group is introduced to the butanedioic acid backbone .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.
化学反応の分析
Types of Reactions
2-Methyl-3-(1-phenylethyl)butanedioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxyl groups into alcohols.
Substitution: The phenylethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
科学的研究の応用
2-Methyl-3-(1-phenylethyl)butanedioic acid has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme-substrate interactions and metabolic pathways.
Industry: The compound can be used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism by which 2-Methyl-3-(1-phenylethyl)butanedioic acid exerts its effects involves interactions with specific molecular targets and pathways. For example, the compound may act as an inhibitor or activator of certain enzymes, affecting metabolic processes. The exact mechanism of action can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
2-Methylbutanedioic acid: A dicarboxylic acid with a similar structure but lacking the phenylethyl group.
Phenylsuccinic acid: Contains a phenyl group attached to the succinic acid backbone.
2-Phenylethylsuccinic acid: Similar to 2-Methyl-3-(1-phenylethyl)butanedioic acid but with different substituents.
Uniqueness
This compound is unique due to the presence of both a methyl group and a phenylethyl group on the butanedioic acid backbone. This unique structure imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry .
特性
分子式 |
C13H16O4 |
|---|---|
分子量 |
236.26 g/mol |
IUPAC名 |
2-methyl-3-(1-phenylethyl)butanedioic acid |
InChI |
InChI=1S/C13H16O4/c1-8(10-6-4-3-5-7-10)11(13(16)17)9(2)12(14)15/h3-9,11H,1-2H3,(H,14,15)(H,16,17) |
InChIキー |
AOOUEKJMMFRAPN-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC=CC=C1)C(C(C)C(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,3-bis(4-methoxyphenyl)-3H-benzo[f]chromen-5-ol](/img/structure/B11710088.png)
![N-[(2Z)-4-(4-methoxyphenyl)-5-methyl-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]-4-methylaniline](/img/structure/B11710090.png)
![methyl 4-[(E)-{[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]imino}methyl]benzoate](/img/structure/B11710099.png)
![3-fluoro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B11710100.png)
![1-[(4-methylphenyl)sulfonyl]-N'-[(E)-pyridin-2-ylmethylidene]piperidine-4-carbohydrazide](/img/structure/B11710104.png)
![4-[(2,4-Dinitrophenyl)amino]-1-(morpholin-4-yl)butan-1-one](/img/structure/B11710107.png)

![1-[2-(dipropan-2-ylamino)-2-oxoethyl]-3-[(E)-(hydroxyimino)methyl]pyridinium](/img/structure/B11710116.png)
![N-[3-Chloro-4-(4-chlorophenoxy)phenyl]-3-{[(4-chlorophenyl)sulfonyl]amino}propanamide](/img/structure/B11710118.png)
![(2E)-2-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-N-phenylhydrazinecarbothioamide](/img/structure/B11710119.png)

![3-[4-(9H-fluoren-2-yl)-1,3-thiazol-2-yl]-7-hydroxy-2H-chromen-2-one](/img/structure/B11710132.png)

![(5E)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-(2-chloroanilino)-1,3-thiazol-4-one](/img/structure/B11710144.png)
